Cas no 2227896-64-0 (4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one)

4-Amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-methylthiazole moiety and an isopropyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both amino and carbonyl functional groups offers versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry. Its thiazole ring enhances stability and may contribute to biological activity, while the isopropyl group can influence lipophilicity and steric properties. The compound's well-defined molecular architecture supports precise targeting in drug discovery and material science research.
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one structure
2227896-64-0 structure
商品名:4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
CAS番号:2227896-64-0
MF:C11H17N3OS
メガワット:239.33718085289
CID:6200318
PubChem ID:165598214

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
    • EN300-1635538
    • 2227896-64-0
    • インチ: 1S/C11H17N3OS/c1-6(2)14-10(15)4-8(12)11(14)9-5-16-7(3)13-9/h5-6,8,11H,4,12H2,1-3H3/t8-,11-/m0/s1
    • InChIKey: UINCYCUOZGGQDC-KWQFWETISA-N
    • ほほえんだ: S1C(C)=NC(=C1)[C@@H]1[C@H](CC(N1C(C)C)=O)N

計算された属性

  • せいみつぶんしりょう: 239.10923335g/mol
  • どういたいしつりょう: 239.10923335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 87.5Ų

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1635538-0.25g
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
0.25g
$774.0 2023-06-04
Enamine
EN300-1635538-2.5g
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
2.5g
$1650.0 2023-06-04
Enamine
EN300-1635538-5.0g
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
5g
$2443.0 2023-06-04
Enamine
EN300-1635538-10.0g
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
10g
$3622.0 2023-06-04
Enamine
EN300-1635538-1000mg
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
1000mg
$1200.0 2023-09-22
Enamine
EN300-1635538-0.5g
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
0.5g
$809.0 2023-06-04
Enamine
EN300-1635538-5000mg
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
5000mg
$3479.0 2023-09-22
Enamine
EN300-1635538-1.0g
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
1g
$842.0 2023-06-04
Enamine
EN300-1635538-0.05g
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
0.05g
$707.0 2023-06-04
Enamine
EN300-1635538-0.1g
4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
2227896-64-0
0.1g
$741.0 2023-06-04

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 関連文献

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4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-oneに関する追加情報

4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One: A Comprehensive Overview

4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One, also known by its CAS number CAS No. 2227896-64-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrrolidinone derivatives, which have been extensively studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrrolidinone ring fused with a thiazole moiety, along with an amino group and an isopropyl substituent. These structural features contribute to its unique chemical properties and biological activities.

The synthesis of 4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure forms of this compound, which are invaluable for studying its stereochemical effects on biological activity. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining high yields and purity.

From a pharmacological perspective, this compound has demonstrated promising activity in various assays. For instance, studies have shown that it exhibits potent inhibitory effects on certain kinases, making it a potential candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels suggests applications in the treatment of neurological disorders such as epilepsy and chronic pain. Recent research has also highlighted its potential as a scaffold for developing multi-target-directed ligands (MTDLs), which are designed to interact with multiple therapeutic targets simultaneously.

The thiazole ring in the structure of 4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One plays a crucial role in its pharmacokinetic properties. The sulfur atom within the thiazole moiety enhances the compound's solubility and stability, which are critical factors for its bioavailability. Furthermore, the amino group at position 4 contributes to hydrogen bonding capabilities, enhancing its interactions with biological macromolecules such as proteins and nucleic acids.

In terms of toxicity and safety profiles, preliminary studies indicate that this compound exhibits low cytotoxicity against normal human cells, which is a favorable attribute for drug candidates. However, further investigations are required to fully assess its safety profile in vivo. Regulatory agencies such as the FDA and EMA emphasize the importance of comprehensive toxicological evaluations before advancing compounds into clinical trials.

The development of analogs based on 4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One has been an active area of research. By modifying substituents at various positions on the pyrrolidinone ring or the thiazole moiety, researchers aim to optimize pharmacokinetic properties and enhance therapeutic efficacy. For example, replacing the isopropyl group with other alkyl chains has been shown to modulate lipophilicity and improve brain penetration for central nervous system disorders.

In conclusion, 4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan

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